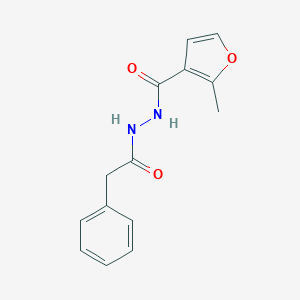![molecular formula C20H19N3O5S2 B466109 (4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate CAS No. 442554-02-1](/img/structure/B466109.png)
(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate” is a chemical compound with the molecular formula C20H19N3O5S2 . It has a molecular weight of 445.5 g/mol and an exact mass of 445.07661306 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a thiazol-2-ylsulfamoyl group attached to an aniline group, which is further attached to a 4-oxo-4-methylphenyl butanoate group .Physical And Chemical Properties Analysis
This compound has several notable computed properties. It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 8 hydrogen bond acceptors. The compound has 9 rotatable bonds, indicating its flexibility. Its topological polar surface area is 151 Ų, which can influence its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate”, and here is a summary of the unique applications found:
Central Inflammation Regulation
This compound may play a role in regulating central inflammation and could be used to control brain inflammation processes .
Crystallography Research
It has been mentioned in the context of crystallography research, where suitable crystals were selected and mounted for data collection using advanced diffractometers .
Eigenschaften
IUPAC Name |
(4-methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-14-2-6-16(7-3-14)28-19(25)11-10-18(24)22-15-4-8-17(9-5-15)30(26,27)23-20-21-12-13-29-20/h2-9,12-13H,10-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTOIGJQPIAEOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide](/img/structure/B466053.png)
![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)
![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466212.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B466214.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B466218.png)
![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)
![4,5-Dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B466385.png)
![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)
![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B466406.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)